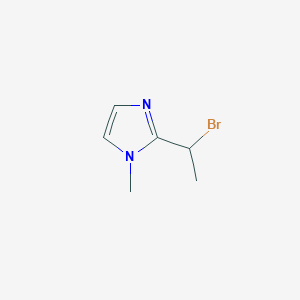

2-(1-bromoethyl)-1-methyl-1H-imidazole

Description

Significance of Imidazole (B134444) Scaffolds in Modern Organic Chemistry and Materials Science

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. google.comchemenu.com Its ability to act as both a hydrogen bond donor and acceptor, coupled with its coordination capabilities with metal ions, makes it a crucial component in many biological processes. chemenu.com In materials science, imidazole derivatives are utilized in the development of ionic liquids, corrosion inhibitors, and as ligands for catalysts. chemenu.com The stability of the imidazole ring and the ease with which it can be functionalized allow for the fine-tuning of molecular properties for specific applications.

Overview of Halogenated Imidazole Derivatives in Chemical Research

The introduction of halogen atoms onto the imidazole core or its substituents dramatically influences the compound's physicochemical properties and reactivity. Halogenation can enhance biological activity, improve metabolic stability, and provide a handle for further synthetic transformations through cross-coupling reactions. nbinno.com Bromo-substituted imidazoles, in particular, are valuable intermediates in organic synthesis, serving as precursors for the formation of carbon-carbon and carbon-heteroatom bonds. nbinno.comsigmaaldrich.com Research has demonstrated the potent antimicrobial and anticancer activities of various halogenated imidazole derivatives. ekb.egresearchgate.net

Contextualization of 2-(1-bromoethyl)-1-methyl-1H-imidazole within Imidazole Chemistry

This compound belongs to the class of N-alkylated, C-substituted halogenated imidazoles. The presence of a methyl group on one of the nitrogen atoms (N-1) prevents tautomerism and directs the reactivity of the imidazole ring. The 2-(1-bromoethyl) substituent is a key feature, as the bromine atom on the α-carbon of the ethyl group is susceptible to nucleophilic substitution and elimination reactions, making this compound a potentially versatile building block for the synthesis of more complex molecules. Its structure suggests potential applications as a precursor for pharmacologically active compounds or as a ligand in catalysis.

Rationale and Scope of Academic Research on this Specific Chemical Compound

While dedicated academic studies on this compound are limited, the rationale for its investigation can be inferred from the well-documented activities of structurally similar compounds. The presence of the bromoethyl group suggests its utility as a synthetic intermediate for introducing the 1-(1-methyl-1H-imidazol-2-yl)ethyl moiety into various molecular scaffolds. This is of particular interest in medicinal chemistry, where the imidazole nucleus is a known pharmacophore.

Research on analogous compounds indicates that this compound could be explored for its potential antimicrobial, antifungal, and anticancer properties. google.comnih.govwesternsydney.edu.au The bromoalkyl side chain could facilitate covalent interactions with biological targets. Furthermore, its potential as a ligand for transition metal catalysts warrants investigation, as related halogenated imidazoles have shown utility in this area. fishersci.ca The scope of research would likely involve its synthesis, characterization, and evaluation in various biological and catalytic assays to unlock its full potential.

Interactive Data Table: Physicochemical Properties of Related Imidazole Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Bromo-1-methyl-1H-imidazole | 16681-59-7 | C4H5BrN2 | 161.00 | 172 |

| 1-(2-Bromoethyl)-1H-imidazole | 94614-83-2 | C5H7BrN2 | 175.03 | Not Available |

| 1-(2-Bromoethyl)-2-methyl-1H-imidazole hydrobromide | Not Available | C6H10Br2N2 | 269.97 | Not Available |

| 2-Ethyl-1-methyl-1H-imidazole | 23996-25-0 (related nitrile) | C6H10N2 | 110.16 | Not Available |

Detailed Research Findings on Analogous Compounds

Research into compounds structurally similar to this compound has yielded significant findings, particularly in the realm of medicinal chemistry. For instance, various 5-nitroimidazole derivatives containing a 2-(bromoethyl) substituent have been synthesized and evaluated for their antibacterial activity. nih.govchemicalbook.com These studies have shown that the bromoethyl moiety can serve as a reactive handle to conjugate the imidazole core to other pharmacophores, leading to hybrid molecules with enhanced biological profiles. nih.gov

Patents have been filed for a range of imidazole derivatives with halogenated side chains, highlighting their potential as antifungal and antibacterial agents. google.com For example, 1-(2-ar-4-aryloxymethyl-1,3-dioxolan-2-ylmethyl)-imidazoles, which can be synthesized from bromomethyl-substituted precursors, have demonstrated notable antifungal properties. google.com

Furthermore, the synthetic utility of bromo-substituted imidazoles is well-established. They are key intermediates in the preparation of ligands for metal complexes with potential cytotoxic activity. sigmaaldrich.com The reactivity of the carbon-bromine bond allows for the construction of complex molecular architectures through various coupling reactions. nbinno.com

While direct spectroscopic data for this compound is scarce, data for analogous compounds such as 2-bromo-1-methyl-1H-imidazole and 1-(2-bromoethyl)-1H-imidazole are available and can serve as a reference for its characterization. sigmaaldrich.comnih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H9BrN2 |

|---|---|

Molecular Weight |

189.05 g/mol |

IUPAC Name |

2-(1-bromoethyl)-1-methylimidazole |

InChI |

InChI=1S/C6H9BrN2/c1-5(7)6-8-3-4-9(6)2/h3-5H,1-2H3 |

InChI Key |

DNNXYPSWIWHWNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CN1C)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 1 Bromoethyl 1 Methyl 1h Imidazole

Reactions at the Bromoethyl Moiety

The carbon-bromine bond in the bromoethyl group is the primary site for reactions such as nucleophilic substitutions and eliminations.

Nucleophilic Substitution Reactions (Sₙ1, Sₙ2 Pathways)The secondary nature of the carbon atom attached to the bromine suggests that both Sₙ1 and Sₙ2 reaction pathways could be possible, with the specific mechanism being influenced by the nature of the nucleophile, the solvent, and the reaction conditions. The proximity of the imidazole (B134444) ring, which can exert electronic and steric effects, would also play a crucial role in the reaction kinetics and outcomes.

Participation in Multicomponent Reactions as a Reactive Intermediate

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single, one-pot operation to form a complex product that incorporates structural elements from each starting material. kuleuven.benih.gov In the context of MCRs, 2-(1-bromoethyl)-1-methyl-1H-imidazole is well-suited to act as a reactive intermediate or an electrophilic building block.

The key to this reactivity lies in the C-Br bond of the ethyl side chain. The bromine atom is a good leaving group, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. This allows the compound to function as an alkylating agent.

A plausible MCR strategy would involve the in situ reaction of a nucleophilic component of the MCR with this compound. This initial alkylation step would generate a new, more complex intermediate, which would then proceed to react with the other components in the MCR cascade. This approach enables the direct incorporation of the 1-(1-methyl-1H-imidazol-2-yl)ethyl moiety into a diverse range of molecular scaffolds, highlighting the utility of the title compound in diversity-oriented synthesis. rsc.org

Stereochemical Considerations in Reactions Involving the Chiral Center

The carbon atom of the ethyl group that is bonded to both the imidazole ring and the bromine atom is a stereocenter. Consequently, this compound is a chiral molecule and can exist as a pair of enantiomers, (R)- and (S)-2-(1-bromoethyl)-1-methyl-1H-imidazole. Any reaction that occurs at this chiral center, most notably nucleophilic substitution, must be considered in terms of its stereochemical outcome.

The substitution of the bromide ion by a nucleophile can proceed through two primary mechanisms, each with a distinct stereochemical consequence:

Sₙ2 Mechanism: This pathway involves a concerted, single-step process where the nucleophile attacks the chiral carbon from the side opposite to the bromine leaving group (backside attack). This leads to a Walden inversion of the stereochemical configuration at the chiral center. nih.gov If the starting material were the (R)-enantiomer, the product would be the (S)-enantiomer, and vice versa. This mechanism is favored by strong nucleophiles and in polar aprotic solvents.

Sₙ1 Mechanism: This two-step pathway begins with the departure of the bromide ion to form a planar carbocation intermediate. This intermediate is achiral. In the second step, the nucleophile can attack this planar carbocation from either face with equal probability. The result is the formation of a racemic mixture, containing equal amounts of both enantiomers of the product. nih.gov This mechanism is favored by conditions that stabilize the carbocation, such as polar protic solvents, and with weaker nucleophiles.

Therefore, the choice of nucleophile, solvent, and reaction conditions will determine whether a reaction at the chiral center of this compound proceeds with inversion of configuration or racemization.

Spectroscopic and Structural Elucidation Methodologies for 2 1 Bromoethyl 1 Methyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and environment of each atom can be determined.

The ¹H NMR spectrum of 2-(1-bromoethyl)-1-methyl-1H-imidazole is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the nitrogen atoms in the imidazole (B134444) ring and the bromine atom in the ethyl side chain.

The protons on the imidazole ring, H-4 and H-5, are expected to appear as distinct signals in the aromatic region of the spectrum. The N-methyl group protons will likely resonate as a singlet in the upfield region. The ethyl group will present as a quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃), a characteristic pattern for an ethyl group. The methine proton, being directly attached to the carbon bearing the bromine atom, will be significantly deshielded and shifted downfield.

Based on predictive software and data from analogous compounds such as (1-bromoethyl)benzene, the following ¹H NMR data can be anticipated:

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 (imidazole) | ~7.0-7.2 | Doublet | ~1.5 |

| H-5 (imidazole) | ~6.8-7.0 | Doublet | ~1.5 |

| N-CH₃ | ~3.6-3.8 | Singlet | - |

| CH (bromoethyl) | ~5.2-5.4 | Quartet | ~6.8 |

| CH₃ (bromoethyl) | ~2.0-2.2 | Doublet | ~6.8 |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the imidazole ring are influenced by the nitrogen atoms and the substitution pattern. The carbons of the 1-bromoethyl group will also have characteristic chemical shifts, with the carbon directly bonded to the bromine atom being significantly downfield.

Drawing on predictive models and data for similar structures, the anticipated ¹³C NMR chemical shifts are as follows:

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (imidazole) | ~145-150 |

| C-4 (imidazole) | ~128-130 |

| C-5 (imidazole) | ~120-122 |

| N-CH₃ | ~33-35 |

| CH (bromoethyl) | ~45-50 |

| CH₃ (bromoethyl) | ~25-28 |

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the methine proton (CH) and the methyl protons (CH₃) of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show cross-peaks between the H-4 signal and the C-4 signal, the H-5 signal and the C-5 signal, the N-CH₃ protons and the N-CH₃ carbon, the methine proton and the methine carbon, and the ethyl's methyl protons and its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and linking different parts of the molecule. Key expected HMBC correlations would include:

The N-CH₃ protons to the C-2 and C-5 carbons of the imidazole ring.

The methine proton of the ethyl group to the C-2 carbon of the imidazole ring and the methyl carbon of the ethyl group.

The H-4 and H-5 protons to the other carbons within the imidazole ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of the imidazole ring and the alkyl halide moiety.

Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3100-3150 | C-H stretch | Imidazole ring |

| ~2950-3000 | C-H stretch | N-CH₃ and ethyl group |

| ~1600-1650 | C=N stretch | Imidazole ring |

| ~1450-1550 | C=C stretch | Imidazole ring |

| ~1300-1150 | C-H wag | -CH₂X (analogous) |

| ~690-515 | C-Br stretch | Bromoalkane |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak of nearly equal intensity, which is characteristic of compounds containing a bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for bromoalkanes is the loss of the bromine radical, which would result in a significant fragment ion. Another likely fragmentation would involve the cleavage of the bond between the imidazole ring and the ethyl group.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Identity of Fragment |

|---|---|

| 188/190 | [M]⁺ (Molecular ion) |

| 109 | [M - Br]⁺ |

| 95 | [1-methyl-1H-imidazol-2-yl]⁺ |

The analysis of these fragments would provide strong evidence for the proposed structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination

High-Resolution Mass Spectrometry is a critical tool for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For this compound, the expected molecular formula is C₆H₉BrN₂. The presence of bromine is a key consideration, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in an approximate 1:1 natural abundance. This isotopic distribution would result in a characteristic "M" and "M+2" peak pattern in the mass spectrum, with the two peaks being of nearly equal intensity.

By calculating the exact theoretical masses for the molecular ion [C₆H₉⁷⁹BrN₂]⁺ and its isotopic partner [C₆H₉⁸¹BrN₂]⁺, a comparison with high-resolution experimental data would confirm the elemental composition. This technique is fundamental in unequivocally establishing the molecular formula of a newly synthesized or isolated compound.

Table 1: Theoretical HRMS Data for [C₆H₉BrN₂]⁺

| Ion Formula | Isotope | Theoretical m/z |

| [C₆H₉⁷⁹BrN₂]⁺ | ⁷⁹Br | 188.0003 |

| [C₆H₉⁸¹BrN₂]⁺ | ⁸¹Br | 189.9983 |

Note: This table is based on theoretical calculations for the specified molecular formula, as experimental data is unavailable.

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry not only provides the molecular weight of a compound but also offers structural insights through the analysis of its fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron impact), it breaks apart into smaller, charged fragments. The pattern of these fragments is often unique to a specific molecular structure and can be used to deduce the connectivity of atoms.

For this compound, several key fragmentation pathways could be predicted:

Alpha-Cleavage: The bond between the imidazole ring and the bromoethyl side chain is a likely point of cleavage. This could lead to the formation of a stable imidazolyl cation.

Loss of Bromine: Cleavage of the carbon-bromine bond would result in a fragment with a mass corresponding to the loss of a bromine atom (79 or 81 amu).

Side-Chain Fragmentation: The ethyl group itself could fragment, for instance, through the loss of a methyl radical (CH₃•).

Analyzing the m/z values of these fragments would help to piece together the structure of the parent molecule and distinguish it from its isomers. For example, the fragmentation pattern of this compound would be expected to differ significantly from that of an isomer like 1-(2-bromoethyl)-2-methyl-1H-imidazole.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a foundational analytical technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) within a pure compound. The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical formula, which can then be used in conjunction with molecular weight data to establish the molecular formula.

Table 2: Theoretical Elemental Composition of C₆H₉BrN₂

| Element | Symbol | Atomic Weight | % Composition |

| Carbon | C | 12.011 | 38.12% |

| Hydrogen | H | 1.008 | 4.80% |

| Bromine | Br | 79.904 | 42.27% |

| Nitrogen | N | 14.007 | 14.81% |

Note: This table represents the theoretical percentages for the compound. No experimental data has been published.

X-ray Crystallography for Definitive Solid-State Structure Determination

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide an unambiguous determination of its structure. This would definitively confirm the position of the 1-bromoethyl group at the C2 position of the 1-methyl-1H-imidazole ring, as well as providing detailed stereochemical information if the compound is chiral. The resulting data would include precise atomic coordinates and crystallographic parameters such as the unit cell dimensions and space group. To date, no such crystallographic study for this specific compound has been reported in the literature.

Theoretical and Computational Investigations of 2 1 Bromoethyl 1 Methyl 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic properties of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. For 2-(1-bromoethyl)-1-methyl-1H-imidazole, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p), can be employed to perform geometry optimization to find the most stable three-dimensional structure. researchgate.netsemanticscholar.org

Once the optimized geometry is obtained, various electronic properties can be calculated to predict the molecule's stability and reactivity. researchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites, which are key to predicting how the molecule will interact with other reagents. researchgate.netsemanticscholar.org

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and more advanced post-HF techniques (e.g., Møller-Plesset perturbation theory, Coupled Cluster), can provide highly accurate results for electronic structure and energy.

While computationally more demanding than DFT, ab initio methods can be used to benchmark the results from less expensive methods and to obtain precise data for smaller molecules. For this compound, high-level ab initio calculations could be used to obtain a very accurate molecular geometry and to calculate electronic properties with a high degree of confidence. These calculations are particularly valuable for studying systems where electron correlation effects, which are approximated in DFT, are significant.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds.

For this compound, DFT calculations can predict its vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be correlated with experimental Infrared (IR) and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity, leading to better agreement with experimental data.

Nuclear Magnetic Resonance (NMR) chemical shifts are another key set of parameters that can be accurately predicted. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. researchgate.netsemanticscholar.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (like tetramethylsilane) can be predicted. swinburne.edu.au Comparing these predicted shifts with experimental spectra is a powerful tool for structural verification. researchgate.netswinburne.edu.au

| Proton | Typical Predicted Chemical Shift (ppm) | Typical Experimental Chemical Shift (ppm) |

|---|---|---|

| H4 (imidazole ring) | 7.0 - 7.2 | 6.9 - 7.1 |

| H5 (imidazole ring) | 7.2 - 7.4 | 7.1 - 7.3 |

| N-CH₃ | 3.6 - 3.8 | 3.5 - 3.7 |

| CH-Br | 4.8 - 5.2 | 4.7 - 5.1 |

| CH-CH₃ | 1.8 - 2.1 | 1.9 - 2.2 |

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C-H (aromatic) | Stretching | 3100 - 3150 |

| C-H (aliphatic) | Stretching | 2950 - 3000 |

| C=N (imidazole ring) | Stretching | 1480 - 1520 |

| C-N (imidazole ring) | Stretching | 1250 - 1300 |

| C-Br | Stretching | 550 - 650 |

Computational Studies on Reaction Mechanisms and Transition States

Understanding the mechanism of a chemical reaction is crucial for controlling its outcome. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transient intermediates and transition states. plos.org For this compound, a key reaction would be nucleophilic substitution, where the bromine atom is displaced by a nucleophile.

Using DFT, the entire reaction coordinate can be mapped. This involves locating the geometry of the transition state—the highest energy point along the reaction pathway—and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy, a critical factor that determines the reaction rate. Such studies can distinguish between possible mechanisms (e.g., SN1 vs. SN2) and predict the stereochemical outcome of a reaction. researchgate.netsemanticscholar.org

Conformational Analysis and Tautomerism Studies of the Imidazole Ring

Most molecules are not rigid and can exist in different spatial arrangements called conformations. Conformational analysis of this compound would focus on the rotation around the single bond connecting the imidazole ring to the bromoethyl group, as well as the C-C bond within the ethyl side chain. Computational methods can be used to calculate the energy of the molecule as these bonds are rotated, allowing for the identification of the most stable (lowest energy) conformers and the energy barriers between them.

Tautomerism refers to the migration of a proton, often between two nitrogen atoms in a heterocyclic ring. For the parent imidazole ring, annular tautomerism results in an equilibrium between the 1H- and 3H-tautomers. However, in this compound, the nitrogen at the 1-position is substituted with a methyl group. This methylation quenches the prototropic tautomerism, locking the ring system into the 1-methyl-1H configuration. Computational studies can confirm the high energy barrier that would be required to move the methyl group, thereby validating that only one tautomeric form is practically relevant. tudelft.nl

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on single, static molecules (often in the gas phase), Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, often in a condensed phase like a solution. scispace.com

In an MD simulation of this compound, a large number of molecules, along with solvent molecules (e.g., water), would be placed in a simulation box. The forces between all atoms are calculated using a classical force field, and Newton's equations of motion are solved to track the position and velocity of each atom over time. These simulations can provide insights into the solvation structure (how solvent molecules arrange around the solute), diffusion rates, and the dynamics of conformational changes. For instance, an MD simulation could reveal the preferred orientation of water molecules around the imidazole ring and the bromoethyl group, and quantify the rate of rotation around the side chain's single bonds. plos.orgscispace.com

Advanced Synthetic Applications of 2 1 Bromoethyl 1 Methyl 1h Imidazole As a Precursor

Role as a Versatile Building Block in Complex Organic Synthesis

No specific data is available for 2-(1-bromoethyl)-1-methyl-1H-imidazole.

Construction of Novel Imidazole (B134444) Derivatives and Fused Heterocyclic Systems

No specific data is available for this compound.

Synthesis of Imidazole-Containing Ligands and Materials

No specific data is available for this compound.

Derivatization for Pharmacophore Modification

No specific data is available for this compound.

Utilization in Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling Precursor)

No specific data is available for this compound.

Strategic Intermediate in Multi-Step Total Syntheses

No specific data is available for this compound.

Future Research Directions for this compound

The landscape of chemical synthesis is continually evolving, driven by the need for greater efficiency, sustainability, and precision. Within this context, the functionalized imidazole scaffold represents a cornerstone of modern organic chemistry and medicinal research. The compound this compound, while not extensively documented in current literature, possesses structural features that suggest significant potential as a versatile building block. Its reactive bromoethyl group, coupled with the unique electronic and steric properties of the N-methylimidazole core, positions it as a candidate for novel synthetic methodologies and applications. This article outlines promising future research directions and unexplored avenues for this specific compound, focusing on advancements in its synthesis, reactivity, and application.

Q & A

Q. How can the synthesis of 2-(1-bromoethyl)-1-methyl-1H-imidazole be optimized for yield and purity?

- Methodological Answer : Employ response surface methodology (RSM) using software like Design Expert to systematically vary parameters such as temperature, solvent ratio, and reaction time. For example, a Box-Behnken design (Table 1) can identify optimal conditions. Post-synthesis, validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and GC-MS for volatile impurities. Cross-reference molecular weight (e.g., 197.02 g/mol for similar brominated compounds ) with mass spectrometry data.

Table 1 : Example Experimental Design for Synthesis Optimization

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 60 | 100 |

| Solvent Ratio | 1:1 | 3:1 |

| Catalyst (%) | 0.5 | 2.0 |

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at N1, bromoethyl chain at C2). Compare chemical shifts with structurally similar compounds (e.g., 5-(1-bromoethyl)-2-(trifluoromethyl)pyridine, CAS 1030632-95-1 ). Elemental analysis (Br% expected: ~40.6%) and FT-IR (C-Br stretch ~560 cm⁻¹) further validate purity. For trace impurities, employ LC-MS in positive ion mode.

Advanced Research Questions

Q. How can reaction intermediates in the bromoethylation of 1-methylimidazole be identified and analyzed?

- Methodological Answer :

Use in situ IR spectroscopy to monitor the appearance/disappearance of intermediates (e.g., ethylimidazole derivatives). Quench aliquots at timed intervals and isolate intermediates via preparative HPLC . Confirm structures using X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for spatial proximity analysis). For transient species, DFT calculations (B3LYP/6-31G*) can model plausible intermediates .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution (SN2) reactions?

- Methodological Answer : Perform density functional theory (DFT) simulations to calculate activation barriers for SN2 pathways. Solvent effects (e.g., DMSO vs. THF) can be modeled using COSMO-RS . Compare with experimental kinetic data (e.g., rate constants derived from UV-Vis monitoring at 260 nm). Validate computational models against known analogs (e.g., brominated spirohexanes, CAS 2840082-65-5 ).

Q. How does the bromoethyl group’s stability vary under acidic vs. basic conditions?

- Methodological Answer : Conduct accelerated degradation studies :

- Acidic conditions : 0.1 M HCl, 25°C; monitor via HPLC for debromination products.

- Basic conditions : 0.1 M NaOH, 25°C; track hydrolysis using LC-MS .

Calculate degradation kinetics (pseudo-first-order rate constants) and compare with computational predictions (e.g., transition state energy barriers via DFT).

Data Validation & Contradiction Resolution

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound?

- Methodological Answer : Cross-validate using multidimensional techniques :

- HSQC/HMBC NMR to resolve ambiguous coupling.

- High-resolution MS (HRMS) for exact mass confirmation (e.g., m/z 197.02 ± 0.001).

Replicate synthesis and analysis in triplicate to rule out experimental error. For persistent discrepancies, consult crystallographic databases (e.g., Cambridge Structural Database) for analogous structures .

Q. What strategies ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

Document critical process parameters (CPPs) such as inert gas purity (N₂/Ar), moisture levels (<50 ppm), and stirring rate. Use design of experiments (DoE) to quantify parameter interactions (e.g., via fractional factorial design ). Share raw data (e.g., NMR spectra, chromatograms) on platforms like ResearchGate to facilitate peer validation .

【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57

Literature & Collaboration

Q. How can researchers efficiently survey existing literature on brominated imidazole derivatives?

- Methodological Answer : Use SciFinder or Reaxys with queries like "2-(1-bromoethyl)imidazole" and filter by reaction type (e.g., bromoethylation). Cross-reference patents (e.g., CAS registry numbers ) and preprints on arXiv or ChemRxiv . Engage with specialists via ResearchGate to identify unpublished protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.